molecular formula C10H6Br2N4 B6361775 3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240568-38-0

3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No. B6361775
CAS RN: 1240568-38-0
M. Wt: 341.99 g/mol
InChI Key: RIWGMNVIFUDZNQ-UHFFFAOYSA-N
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Description

“3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves the reaction of azides with alkynes in a copper-catalyzed click reaction . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is typically confirmed using various spectroscopic techniques, including proton nuclear magnetic resonance (1 H-NMR), carbon-13 nuclear magnetic resonance (13 C-NMR), correlated spectroscopy (1 H- 1 H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV), and Fourier-transform infrared (FTIR) spectroscopies .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are often characterized by their thermal stability, density, and oxygen balance .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles are noted for their broad spectrum of biological activities, which has led to the development of new drugs. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The preparation and evaluation of triazole derivatives are crucial for discovering prototypes against emerging diseases, antibiotic-resistant bacteria, and neglected diseases that significantly impact vulnerable populations (Ferreira et al., 2013).

Heterocyclic Compounds and Triazine Scaffolds

Triazines, including triazole derivatives, exhibit a wide range of pharmacological activities, making them promising cores for future drug development. Their synthetic versatility allows for the exploration of new compounds with antibacterial, antifungal, anti-cancer, antiviral, and other significant activities (Verma et al., 2019).

Applications in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as key raw materials in the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the creation of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids for applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Corrosion Inhibition

Tolyltriazole, a benzotriazole derivative, is used as an effective corrosion inhibitor for copper and brass, showcasing the practical applications of triazole compounds in protecting metal surfaces from corrosion (Walker, 1976).

Future Directions

The future directions for “3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds often involve the discovery and development of more effective and potent anticancer agents . Additionally, computational studies are often done to predict the interaction of the synthesized compound with potential targets, and the drug-likeness of the compound is also investigated by predicting its pharmacokinetic properties .

properties

IUPAC Name

3-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-2-7(4-8)5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGMNVIFUDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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